4-(1-Aminopropyl)-2,6-difluorophenol is an organic compound characterized by its unique molecular structure and properties. It is primarily utilized in various scientific and industrial applications due to its functional groups and reactivity.
This compound is synthesized from 2,6-difluorophenol and 1-aminopropane through specific chemical reactions. The synthesis can be optimized for higher yields and purity using advanced techniques.
4-(1-Aminopropyl)-2,6-difluorophenol belongs to the class of fluorinated phenolic compounds. Its classification is significant in understanding its chemical behavior and potential applications in various fields such as medicinal chemistry and materials science.
The synthesis typically involves the reaction of 2,6-difluorophenol with 1-aminopropane. This reaction requires controlled conditions, often facilitated by a catalyst, to achieve optimal yields.
4-(1-Aminopropyl)-2,6-difluorophenol has a molecular formula of with a molecular weight of 187.19 g/mol. Its structural representation includes:
4-(1-Aminopropyl)-2,6-difluorophenol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or ionic interactions, while the difluorophenol component enhances binding affinity and stability. These interactions can modulate biochemical pathways, influencing various biological processes.
Property | Value |
---|---|
Molecular Formula | C9H11F2NO |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 4-(1-aminopropyl)-2,6-difluorophenol |
InChI Key | RVAZFDCIYXZJMJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC(=C(C(=C1)F)O)F)N |
4-(1-Aminopropyl)-2,6-difluorophenol has several scientific applications:
This compound's unique properties make it valuable in research and industrial applications, highlighting its significance in scientific advancements.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3